molecular formula C13H7N3O5 B14551380 5,6-Dinitro-2-phenyl-1,3-benzoxazole CAS No. 62164-85-6

5,6-Dinitro-2-phenyl-1,3-benzoxazole

Cat. No.: B14551380
CAS No.: 62164-85-6
M. Wt: 285.21 g/mol
InChI Key: ZXWWABRWXJYUPL-UHFFFAOYSA-N
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Description

5,6-Dinitro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with nitro groups at the 5 and 6 positions and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dinitro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with various carbonyl compounds. One common method is the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dinitro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5,6-diamino-2-phenyl-1,3-benzoxazole.

    Substitution: Formation of sulfonated, nitrated, or halogenated benzoxazole derivatives.

Scientific Research Applications

5,6-Dinitro-2-phenyl-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dinitro-2-phenyl-1,3-benzoxazole involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The compound can also interact with DNA and proteins, disrupting their normal function and leading to cell death. These properties make it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-phenylbenzoxazole: Lacks the second nitro group at the 6 position.

    2-Phenylbenzoxazole: Lacks both nitro groups.

    5,6-Diamino-2-phenylbenzoxazole: Contains amino groups instead of nitro groups.

Uniqueness

5,6-Dinitro-2-phenyl-1,3-benzoxazole is unique due to the presence of two nitro groups, which enhance its reactivity and biological activity. The nitro groups contribute to its potential as an antimicrobial and anticancer agent, making it more effective compared to its analogs .

Properties

CAS No.

62164-85-6

Molecular Formula

C13H7N3O5

Molecular Weight

285.21 g/mol

IUPAC Name

5,6-dinitro-2-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H7N3O5/c17-15(18)10-6-9-12(7-11(10)16(19)20)21-13(14-9)8-4-2-1-3-5-8/h1-7H

InChI Key

ZXWWABRWXJYUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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